3-(4-Piperidinyl) alanine
Description
Historical Development and Initial Syntheses of Piperidinyl Amino Acids
The synthesis of piperidinyl amino acids is intrinsically linked to the broader evolution of synthetic methodologies for creating complex and stereochemically defined molecules. Early approaches often focused on the derivatization of existing piperidine (B6355638) structures or the construction of the piperidine ring from acyclic precursors. For instance, multi-step routes have been developed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from the naturally occurring α-amino acid, L-glutamic acid. niscpr.res.in This method involves a sequence of reactions including esterification, reduction to a diol, and subsequent conversion to various piperidines. niscpr.res.in
Another significant area of research has been the stereocontrolled synthesis of functionalized piperidines. Methodologies have been developed for the creation of fluorine-containing piperidine γ-amino acid derivatives, which are of interest for their potential to modulate the electronic and pharmacokinetic properties of molecules. researchgate.net These syntheses can proceed through the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination to form the piperidine ring. researchgate.net
Interestingly, the formation of a related compound, 3-(1-piperidinyl)alanine, was initially observed as an undesirable side reaction during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, particularly for peptides with a C-terminal cysteine. iris-biotech.depeptide.comscite.ai This reaction occurs via a base-catalyzed β-elimination of the protected thiol group of cysteine to form a dehydroalanine (B155165) intermediate, which then undergoes a nucleophilic addition by piperidine, the reagent used for Fmoc deprotection. peptide.comscite.airsc.org While initially a nuisance, the study of this reaction has contributed to a deeper understanding of the reactivity of dehydroalanine and has spurred the development of strategies to mitigate this side reaction, such as the use of sterically bulky trityl protecting groups for cysteine. peptide.com The intentional synthesis of piperidinyl amino acids has also been explored through various routes, including the synthesis of piperidine β-amino esters. researchgate.net
Significance of 3-(4-Piperidinyl)alanine as a Non-Natural Amino Acid and Synthetic Intermediate
The importance of 3-(4-Piperidinyl)alanine in modern chemical research stems from its dual role as a valuable non-natural amino acid for peptide modification and as a versatile synthetic intermediate.
As a non-natural amino acid, the incorporation of 3-(4-Piperidinyl)alanine into peptide chains can confer significant advantages. Non-natural amino acids are widely used to create peptidomimetics with improved properties, such as enhanced resistance to enzymatic degradation by proteases, which is a major hurdle for the therapeutic application of natural peptides. researchgate.net The unique conformational constraints imposed by the piperidine ring can also influence the secondary structure of peptides, potentially leading to more stable and biologically active conformations.
Beyond its use in modifying peptides, 3-(4-Piperidinyl)alanine is a crucial synthetic intermediate for the construction of more complex molecules. The piperidine ring is a key structural motif in a wide range of pharmaceuticals, and piperidine derivatives are recognized as important synthetic fragments in drug design. researchgate.net For example, derivatives of 3-(4-Piperidinyl)alanine have been utilized in the synthesis of potent and long-lasting angiotensin-converting enzyme (ACE) inhibitors. jst.go.jp Furthermore, novel Fmoc-protected nucleoamino acids based on 4-piperidinyl glycine (B1666218) (a related structure) have been synthesized and used in the solid-phase assembly of nucleopeptides, which have shown potential for interacting with RNA and could have biomedical applications. nih.gov The conjugation of natural compounds with amino acids, including structures similar to 3-(4-Piperidinyl)alanine, is an emerging strategy to enhance pharmacokinetic properties and create new drug candidates. mdpi.com
Chemical Compound Data
Below is a table summarizing the key chemical identifiers for 3-(4-Piperidinyl)alanine.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-piperidin-4-ylpropanoic acid nih.gov |
| CAS Number | 342036-77-5 alfa-chemistry.comchemicalbook.com |
| Molecular Formula | C₈H₁₆N₂O₂ nih.govalfa-chemistry.com |
| Molecular Weight | 172.22 g/mol nih.govalfa-chemistry.com |
| InChI Key | VVDNQYDGDFYGMM-ZETCQYMHSA-N nih.gov |
| Canonical SMILES | C1CNCCC1CC@@HN nih.gov |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-piperidin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h6-7,10H,1-5,9H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
VVDNQYDGDFYGMM-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNCCC1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CNCCC1CC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Piperidinyl Alanine and Its Analogues
Enantioselective and Stereocontrolled Synthesis of 3-(4-Piperidinyl)alanine
Achieving stereochemical purity is paramount for the application of 3-(4-Piperidinyl)alanine in biologically active molecules. Various asymmetric synthetic methods have been developed to control the stereochemistry at the α-carbon and within the piperidine (B6355638) ring.
Chiral Auxiliary Approaches and Asymmetric Catalysis
Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, where a chiral molecule is temporarily incorporated to direct a stereoselective transformation. For the synthesis of piperidine-containing amino acids, auxiliaries like those developed by Davies and Ellman have been employed. For instance, asymmetric Michael additions of chiral lithium amide reagents, derived from auxiliaries, to α,β-unsaturated esters can establish the desired stereocenters, which are later elaborated to form the piperidine ring. A notable approach involves the asymmetric alkylation of glycine (B1666218) equivalents where the chirality is induced by a removable chiral group.
Asymmetric catalysis offers a more atom-economical approach, utilizing chiral catalysts in substoichiometric amounts. Both metal-based and organocatalytic systems have proven effective.
Transition-Metal Catalysis : Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can be used to construct key stereogenic centers. For example, a tandem relay catalysis using both palladium and an isothiourea organocatalyst has been developed for the enantioselective synthesis of α-amino acid derivatives, which can be subsequently cyclized to form stereodefined piperidines.
Enzymatic Catalysis : Biocatalysis provides a powerful tool for creating chiral amines and amino acids with high enantioselectivity. Transaminases, for example, can catalyze the asymmetric amination of a ketone precursor to yield a chiral aminopiperidine derivative. This method was utilized in the synthesis of a key intermediate for the drug Niraparib, where a transaminase converted a piperidine subunit with high stereoselectivity. Similarly, a chemo-enzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade offers a modern route to stereo-defined 3-substituted piperidines.
| Catalytic Approach | Catalyst/Enzyme Type | Key Transformation | Reference Example |
|---|---|---|---|
| Organocatalysis | Isothiourea (e.g., Benzotetramisole) | Enantioselective peptide.comresearchgate.net-Sigmatropic Rearrangement | Synthesis of α-amino acid derivatives, precursors to substituted piperidines. |
| Biocatalysis | Transaminase (e.g., ATA-302) | Asymmetric amination of a ketone | Synthesis of a chiral piperidine subunit for Niraparib. chempep.com |
| Biocatalysis | Amine Oxidase/Ene Imine Reductase | One-pot cascade for dearomatization of pyridines | Preparation of stereo-defined 3-substituted piperidines. rsc.org |
| Metal Catalysis | Palladium with chiral ligands | Asymmetric Allylic Alkylation | Synthesis of enantioenriched tertiary piperazin-2-ones, analogous to piperidones. nih.gov |
Chiral Pool-Based Syntheses
The chiral pool approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or carbohydrates, as starting materials. peptide.com L- or D-amino acids like alanine (B10760859) and glutamic acid can serve as versatile platforms for constructing the piperidine core of 3-(4-Piperidinyl)alanine. peptide.commesalabs.com For example, N-Boc protected D-alanine can be elaborated into vinylogous lactams, which, through catalytic hydrogenation, yield cis-2,6-dialkylpiperidines with the stereochemistry directed by the starting amino acid. peptide.com Similarly, L-glutamic acid has been used as a starting point for a multi-step synthesis of complex alkaloids containing a fused piperidine ring system, demonstrating the power of this approach to build stereochemically dense structures. mesalabs.com
Strategies for Incorporation of 3-(4-Piperidinyl)alanine in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of 3-(4-Piperidinyl)alanine into a growing peptide chain via SPPS requires careful optimization of reaction conditions to ensure efficient coupling and prevent undesirable side reactions.
Optimized Coupling and Deprotection Protocols for 3-(4-Piperidinyl)alanine Residues
Standard Fmoc/tBu chemistry is typically employed for SPPS. The Nα-Fmoc group is removed using a basic solution, most commonly 20% piperidine in DMF, to liberate the N-terminal amine for the next coupling step. iris-biotech.deiris-biotech.de The coupling of the incoming Fmoc-protected amino acid is achieved using activating reagents.
For sterically demanding or aggregation-prone sequences, which can arise from the incorporation of constrained residues like 3-(4-Piperidinyl)alanine, standard coupling reagents like DCC/HOBt may be insufficient. More potent uronium/aminium-based reagents are often preferred.
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma to suppress racemization. chempep.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient activators, suitable for difficult couplings. peptide.comsigmaaldrich.com |
| PyBOP, PyBrOP | Phosphonium-based reagents, known for high reactivity. sigmaaldrich.com |
Deprotection of the Fmoc group is usually straightforward with 20% piperidine in DMF. iris-biotech.de However, if aggregation hinders the reaction, harsher alternatives like 1-5% DBU in DMF may be required, or alternative reagents such as 4-methylpiperidine (B120128) or piperazine (B1678402) can be employed. chempep.comnih.goviris-biotech.de Monitoring both coupling and deprotection steps via tests like the Kaiser or TNBS test is crucial to ensure the integrity of the final peptide. iris-biotech.de
Mitigation of Side Reactions in SPPS Involving Piperidine-Containing Amino Acids (e.g., 3-(1-Piperidinyl)alanine Formation)
A significant and well-documented side reaction in Fmoc-SPPS is the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.de This issue is not directly caused by the pre-synthesized 3-(4-Piperidinyl)alanine building block, but rather arises during the synthesis of peptides containing certain residues, particularly a C-terminal cysteine. iris-biotech.descite.airsc.org
The mechanism involves a base-catalyzed β-elimination of the protected thiol side-chain of a cysteine residue, which is promoted by the piperidine used for Fmoc deprotection. iris-biotech.depeptide.com This elimination forms a highly reactive dehydroalanine (B155165) (Dha) intermediate. rsc.orgiris-biotech.de Subsequently, a molecule of piperidine from the deprotection solution acts as a nucleophile and attacks the dehydroalanine via a Michael addition, resulting in the unwanted 3-(1-piperidinyl)alanine adduct. iris-biotech.descite.ai This side reaction leads to a mass shift of +51 Da in the final product and can significantly complicate purification. peptide.com
Several strategies have been developed to minimize or eliminate this side reaction:
Choice of Cysteine Protecting Group : Using a sterically bulky protecting group on the cysteine thiol, such as Trityl (Trt), can physically hinder the initial base-catalyzed elimination, thereby reducing the formation of the dehydroalanine precursor. peptide.comiris-biotech.de
Alternative Deprotection Reagents : Replacing piperidine with alternative bases can mitigate the side reaction. Non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group without being able to add to the dehydroalanine intermediate. nih.gov Other secondary amines like piperazine have also been investigated. researchgate.net
Deprotection Cocktail Additives : The addition of HOBt to the piperidine deprotection solution has been shown to suppress the side reaction. peptide.com
Side-Chain Anchoring Strategy : For peptides with a C-terminal cysteine, a side-chain anchoring strategy can be employed. Here, the cysteine is attached to the resin via its side-chain thiol, leaving the carboxyl group protected but free. This avoids the formation of the resin-ester linkage that is susceptible to the elimination reaction and has been shown to prevent the formation of the piperidinyl-alanine adduct. nih.gov
| Strategy | Method | Mechanism of Action | Reference |
|---|---|---|---|
| Protecting Group Selection | Use of bulky Trityl (Trt) group for Cys | Steric hindrance reduces β-elimination to dehydroalanine. | peptide.comiris-biotech.de |
| Alternative Bases | Use of DBU for Fmoc deprotection | DBU is non-nucleophilic and cannot add to the dehydroalanine intermediate. | nih.gov |
| Use of Piperazine for Fmoc deprotection | Alters basicity and nucleophilicity profile compared to piperidine. | researchgate.net | |
| Modified Deprotection Cocktail | Addition of HOBt to piperidine solution | Suppresses the base-catalyzed elimination. | peptide.com |
| Anchoring Strategy | Side-chain anchoring of C-terminal Cys | Avoids the susceptible C-terminal ester linkage, preventing elimination. | nih.gov |
Preparation of Structurally Modified 3-(4-Piperidinyl)alanine Derivatives and Peptidomimetics
The piperidine scaffold of 3-(4-Piperidinyl)alanine is a versatile template for further structural modification to create novel amino acids and peptidomimetics with tailored properties. These modifications can alter basicity, lipophilicity, and conformational preferences.
Examples of such derivatives include:
N-Amidino-3-(4-piperidyl)alanine : This derivative, where the piperidine nitrogen is converted to a guanidinium-like group, has been synthesized and incorporated into peptide inhibitors of serine proteases, acting as an arginine mimetic.
Spirocyclic Analogues : The synthesis of analogues bearing a spirocyclic moiety on the piperidine ring has been reported. beilstein-journals.org For instance, an analogue of the DPP-4 inhibitor Alogliptin was prepared featuring a spirocyclopropane on the aminopiperidine ring to study the impact of this structural modification on enzyme interaction. beilstein-journals.org
Piperidine-based Scaffolds : The core piperidine structure is a common motif in peptidomimetic design. researchgate.net For example, 4-piperidinecarboxylic acid has been used as a scaffold to synthesize analogues of the bacterial cell wall biosynthesis enzyme MurE inhibitors. researchgate.net Conformationally restricted amino acids containing azabicyclo scaffolds are also of great interest for introducing rigidity into peptide backbones. uni-regensburg.de These modifications aim to mimic peptide secondary structures or transition states to achieve enhanced biological activity and stability. researchgate.net
The synthesis of these derivatives often involves multi-step sequences, starting from functionalized piperidones or using cycloaddition reactions to build the core heterocyclic system before introducing the amino acid functionality.
Chemical Derivatization at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a prime site for chemical modification, enabling the introduction of various functional groups that can significantly alter the molecule's physicochemical properties and biological interactions. A key example of this is the transformation of the piperidine nitrogen into a guanidinium (B1211019) group to create arginine mimetics.
One reported derivatization involves the synthesis of L-3-(N-amidino-4-piperidyl)alanine. researchgate.net This transformation is significant as it converts the basic piperidine moiety into a strongly basic guanidinium group, which can mimic the side chain of arginine in peptide structures. This analogue was prepared and subsequently incorporated into peptide sequences to act as a potent inhibitor of certain proteases. researchgate.netresearchgate.net The substitution of the native arginine with this mimetic in the peptide mupain-1 led to a tenfold increase in inhibitory affinity for murine urokinase-type plasminogen activator (muPA). researchgate.net This highlights how targeted derivatization at the piperidine nitrogen can be a powerful strategy for enhancing the biological activity of peptide-based therapeutics. researchgate.netbiotage.com
| Starting Compound | Derivative | Modification | Application Example | Reference |
|---|---|---|---|---|
| 3-(4-Piperidinyl)alanine | L-3-(N-amidino-4-piperidyl)alanine | Amidation of the piperidine nitrogen to form a guanidinium group. | Incorporated as an arginine mimetic in the protease inhibitor mupain-1. | researchgate.net |
Modifications of the Alanine Side Chain
Modification of the core amino acid structure, including its side chain, is a fundamental strategy in the design of novel bioactive molecules and peptidomimetics. mdpi.com For 3-(4-Piperidinyl)alanine, the "alanine side chain" encompasses the piperidinyl-methyl group. While direct modifications to the piperidine ring's carbon framework are synthetically challenging, the broader concept of side chain alteration is well-established for enhancing molecular function. nih.gov
In the context of peptide synthesis, the alpha-amino and carboxyl groups of the alanine backbone are common handles for modification. The alpha-amino group is typically protected, often with a fluorenylmethoxycarbonyl (Fmoc) group, to facilitate stepwise peptide synthesis. chemimpex.com This protecting group strategy is crucial for building complex peptide chains. chemimpex.com
Furthermore, the principle of altering side chains to fine-tune activity is demonstrated in broader peptide chemistry. For example, replacing a natural aromatic amino acid with a non-natural one, such as 3-mesityl alanine, has been used to modulate π-π aromatic interactions and conformational stability within somatostatin (B550006) analogues. capes.gov.br Similarly, incorporating N-arylated glycine and alanine building blocks has been employed to create peptidomimetic agonists with enhanced metabolic stability. nih.gov These examples underscore the strategic importance of side chain modification—a principle applicable to the piperidine moiety of 3-(4-Piperidinyl)alanine—for developing new therapeutics.
Scaffold Design and Construction Incorporating the 3-(4-Piperidinyl)alanine Moiety
The unique structure of 3-(4-Piperidinyl)alanine makes it a valuable component in the design and construction of complex molecular scaffolds for drug discovery and tissue engineering. mdpi.comunife.it Amino acids and their derivatives are often used as hubs for creating diverse and biocompatible structures. mdpi.com
Peptide-Based Scaffolds: 3-(4-Piperidinyl)alanine and its derivatives can be incorporated into peptide chains to create analogues of natural peptides with improved properties. As seen with the mupain-1 inhibitor, inserting L-3-(N-amidino-4-piperidyl)alanine created a more potent and selective therapeutic candidate. researchgate.netresearchgate.net In another example of scaffold design, the related non-canonical residue 3-(4-pyridyl)-alanine has been used to construct structured symmetric cyclic peptides. bakerlab.orggoogle.com These peptides were designed to coordinate with metal ions, forming well-defined metal-organic frameworks (MOFs) where the peptide acts as a flexible, programmable ligand. bakerlab.orggoogle.com
Biomimetic Scaffolds: Beyond linear or cyclic peptides, amino acids serve as foundational elements for more complex biomimetic scaffolds designed to mimic natural biological structures or functions. nih.govresearchgate.net Methodologies have been developed for the solid-phase synthesis of diverse molecular scaffolds from common intermediates derived from amino acids. mdpi.com These approaches allow for the creation of libraries of compounds with multiple points of variation, which is crucial for lead optimization in drug discovery. unife.itmdpi.com For instance, composite scaffolds based on collagen and nanohydroxyapatite have been modified with the phosphorylated amino acid O-phospho-L-serine to mimic bone tissue and promote cell differentiation for tissue engineering applications. frontiersin.org This demonstrates how amino acid-derived moieties can impart specific biological signals to a larger scaffold.
| Scaffold Type | Incorporated Moiety/Analogue | Purpose/Application | Reference |
|---|---|---|---|
| Peptide Inhibitor | L-3-(N-amidino-4-piperidyl)alanine | To create a potent and selective arginine mimetic for protease inhibition. | researchgate.netresearchgate.net |
| Metal-Organic Framework (MOF) | 3-(4-Pyridyl)-alanine | To serve as a flexible ligand for the programmed assembly of 3D crystals. | bakerlab.orggoogle.com |
| Biomimetic Composite Scaffold | O-phospho-L-serine | To mimic bone tissue and induce osteogenic differentiation in tissue engineering. | frontiersin.org |
| Diverse Peptidomimetic Scaffolds | General Amino Acid Derivatives | To enable solid-phase synthesis of molecular libraries from a common intermediate. | mdpi.com |
Investigative Studies on the Chemical Reactivity of 3 4 Piperidinyl Alanine
Reactivity of the Piperidine (B6355638) Ring System
The piperidine ring of 3-(4-Piperidinyl)alanine contains a secondary amine, which is a key reactive center. This amine is nucleophilic and basic, making it susceptible to a variety of reactions, most notably acylation and alkylation. In the context of its use as a non-standard amino acid in peptide synthesis, this reactivity is typically managed through the use of a protecting group to prevent unwanted side reactions.
The most common strategy is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The use of N-α-Fmoc-N-ε-Boc-3-(4-piperidinyl)alanine in solid-phase peptide synthesis (SPPS) underscores the necessity of masking the piperidine nitrogen's reactivity. Without protection, the nucleophilic secondary amine would compete with the primary α-amino group during the peptide coupling step, leading to branched impurities and termination of the growing peptide chain.
The Boc group is stable under the basic conditions used for Fmoc-group removal (typically piperidine in DMF) but can be cleanly removed with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonal protection scheme is fundamental to its successful application.
Beyond protection, the piperidine nitrogen can, in principle, undergo other reactions typical of secondary amines, such as N-alkylation or reductive amination. For instance, metal-catalyzed "hydrogen borrowing" methods have been developed for the N-alkylation of cyclic amines like piperidine with alcohols, a process that proceeds via an aldehyde intermediate and generates water as the only byproduct. d-nb.inforesearchgate.net While specific studies on 3-(4-Piperidinyl)alanine are not prevalent, such transformations are mechanistically plausible.
| Functional Group | Protecting Group | Conditions for Removal | Purpose |
|---|---|---|---|
| Piperidine N-H | tert-butyloxycarbonyl (Boc) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Prevents N-acylation during peptide coupling; stable to base used for Fmoc removal. |
Reactions Involving the Amino Acid Functionalities (Amine and Carboxyl Groups)
The α-amino and carboxyl groups of 3-(4-Piperidinyl)alanine exhibit the characteristic reactivity of a standard amino acid, primarily serving as the connection points for peptide bond formation. In modern peptide synthesis, particularly Fmoc-based SPPS, these groups are selectively protected and activated to build a peptide sequence.
The α-amino group is typically protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is selectively removed at each cycle of peptide synthesis using a solution of a secondary amine, commonly 20-50% piperidine in a solvent like dimethylformamide (DMF). The liberated primary amine is then available to act as a nucleophile in the subsequent coupling step.
The carboxyl group is usually activated to facilitate amide bond formation. This can be achieved by converting it into a more reactive species, such as an active ester or by using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) to suppress side reactions and minimize racemization. During SPPS, the C-terminal carboxyl group is anchored to a solid support resin, which serves as a protecting group until the final acid-mediated cleavage step.
The orthogonal nature of the Fmoc (base-labile), Boc (acid-labile), and resin-linker (acid-labile) protecting groups allows for the controlled, stepwise elongation of a peptide chain incorporating 3-(4-Piperidinyl)alanine.
| Functional Group | Protecting Group | Deprotection Reagent | Reaction Stage |
|---|---|---|---|
| α-Amino (N-terminus) | Fmoc | 20-50% Piperidine in DMF | Cyclical deprotection for chain elongation |
| Piperidine Side Chain (N-ε) | Boc | Trifluoroacetic Acid (TFA) | Final cleavage and global deprotection |
| Carboxyl (C-terminus) | Resin Linker (e.g., Wang, Rink Amide) | Trifluoroacetic Acid (TFA) | Final cleavage and global deprotection |
Mechanistic Studies of Intramolecular and Intermolecular Transformations
The unique structure of 3-(4-Piperidinyl)alanine, combining a cyclic secondary amine with an amino acid backbone, allows for specific intra- and intermolecular reactions, the mechanisms of which have been explored in related systems.
Intermolecular Transformations: A Model from an Isomer A well-documented intermolecular transformation involving piperidine is the formation of the isomeric adduct, 3-(1-piperidinyl)alanine, as an undesired side product during Fmoc-SPPS. peptide.comiris-biotech.descite.airsc.orgchempep.com Although this involves the direct addition of piperidine (used as the Fmoc deprotection reagent) rather than a reaction of the pre-existing piperidine ring of the title compound, its mechanism provides insight into the reactivity of related structures. The reaction proceeds via a two-step mechanism:
β-Elimination: A base (piperidine) abstracts a proton from the α-carbon of a suitably derivatized residue, most commonly a protected C-terminal cysteine. This induces the elimination of the side-chain protecting group, forming a highly reactive dehydroalanine (B155165) intermediate. scite.ai
Michael Addition: The dehydroalanine residue, an α,β-unsaturated system, then undergoes a conjugate (Michael) addition. Piperidine, present in high concentration, acts as a nucleophile, attacking the β-carbon to form the stable 3-(1-piperidinyl)alanine adduct. peptide.comscite.ai This side reaction is a significant challenge in the synthesis of peptides with C-terminal cysteine. rsc.org
Intramolecular Transformations: Plausible Cyclizations The proximity of the piperidine ring's secondary amine to the amino acid's carboxyl group in 3-(4-Piperidinyl)alanine creates the potential for intramolecular cyclization to form a bicyclic lactam. Such transformations are mechanistically plausible, especially under conditions that activate the carboxylic acid, such as high temperatures or the presence of coupling reagents.
The proposed mechanism for this intramolecular amidation would involve:
Carboxyl Activation: The carboxylic acid is converted into a more electrophilic species, for example, by reaction with a coupling agent like DIC to form an O-acylisourea, or by conversion to an acid chloride or active ester.
Nucleophilic Attack: The lone pair of the piperidine nitrogen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
Ring Closure: This attack leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group, yielding a stable, six-membered bicyclic lactam structure.
Structural Elucidation and Conformational Analysis of 3 4 Piperidinyl Alanine and Its Conjugates
Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry for structural confirmation)
The definitive identification and structural confirmation of 3-(4-Piperidinyl)alanine and its conjugates rely heavily on a combination of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR spectroscopy are instrumental in the analysis of peptides and amino acids. spectralservice.de In the context of 3-(4-Piperidinyl)alanine-containing peptides, NMR experiments, including COSY, TOCSY, and NOESY, can be used to assign the amino acid sequence and provide insights into the peptide's secondary structure. spectralservice.de For instance, the chemical shifts of the carbonyl carbons in ¹³C NMR spectra, typically appearing between 169 and 173 ppm, can help identify individual amino acid residues after hydrolysis. spectralservice.de Furthermore, two-dimensional NOESY spectroscopy is particularly valuable for investigating the folded conformations of peptides by identifying through-space interactions between protons. mdpi.com The analysis of peptides containing 3-(4-Piperidinyl)alanine and its derivatives often involves standard NMR sample preparation in buffers like HEPES or Tris, with the addition of D₂O for field locking. acs.org
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used to analyze peptides and their conjugates. rsc.orgresearchgate.net It can confirm the successful synthesis of 3-(4-Piperidinyl)alanine-containing peptides by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. researchgate.net For example, a side product formed during peptide synthesis, 3-(1-piperidinyl)alanine, can be identified by a mass shift of +51, as confirmed by mass spectroscopy. peptide.com High-resolution mass spectrometry (HR-MS) offers even greater accuracy in determining the molecular formula of a compound. mdpi.com
The synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) L-amino acid derivatives has been reported, with their structures fully characterized by ¹H-NMR, IR, and LC/MS spectroscopy. researchgate.net Similarly, the structures of various other amino acid conjugates have been elucidated using one- and two-dimensional NMR techniques. researchgate.net
Table 1: Spectroscopic Data for 3-(4-Piperidinyl)alanine and Related Compounds
| Compound/Fragment | Technique | Key Observation | Reference |
|---|---|---|---|
| 3-(1-Piperidinyl)alanine | Mass Spectrometry | Mass shift of +51 | peptide.com |
| Peptide Carbonyls | ¹³C NMR | Chemical shifts between 169-173 ppm | spectralservice.de |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole L-amino acid derivatives | ¹H-NMR, IR, LC/MS | Full characterization of synthesized compounds | researchgate.net |
| Piperoyl–amino acid methyl ester conjugates | ¹H NMR, ¹³C NMR | Structural verification | mdpi.com |
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | ¹H NMR | Used in peptide synthesis | rsc.org |
X-ray Crystallography of 3-(4-Piperidinyl)alanine and its Derivatives
While a specific crystal structure for the isolated 3-(4-Piperidinyl)alanine molecule was not found in the provided search results, the crystallographic data of its derivatives within larger molecular complexes provide invaluable information about its preferred binding geometries and interactions.
Table 2: Crystallographic Data for a 3-(4-Piperidinyl)alanine Derivative Complex
| Complex | Key Interaction Residues | Conformation of Inhibitor | Reference |
|---|---|---|---|
| huPA-H99Y in complex with mupain-1-16 (contains L-3-(N-amidino-4-piperidyl)alanine) | Asp189, Ser190, Gly218 | Cyclic, V-shaped | researchgate.netnih.gov |
Conformational Preferences and Stereochemical Configuration
The IUPAC name for this compound is (2S)-2-amino-3-piperidin-4-ylpropanoic acid, indicating a specific stereochemical configuration at the α-carbon. nih.gov This defined stereochemistry is crucial for its specific interactions within a biological system, as seen in the binding of its amidino derivative to the S1 pocket of urokinase-type plasminogen activator. researchgate.netnih.gov
The incorporation of 3-(4-Piperidinyl)alanine and other amino acids into peptide backbones can induce specific turn structures, such as β-turns. mdpi.comcore.ac.uk Detailed spectroscopic analysis, including IR, NMR, and CD, combined with computational studies, can reveal the presence of intramolecular hydrogen bonds that stabilize these folded conformations. mdpi.com For instance, studies on ferrocene-amino acid conjugates have shown the formation of seven-membered intramolecular and nine-membered interstrand hydrogen-bonded rings. mdpi.com The conformational preferences of cyclic hexapeptides have been analyzed using ¹H NMR spectroscopy and NOE restrained molecular dynamics, highlighting the importance of turn structures for maintaining the proper orientation of amino acid side chains. researchgate.net
Table 3: Conformational and Stereochemical Features
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Stereochemistry | (2S)-2-amino-3-piperidin-4-ylpropanoic acid | Defines specific biological interactions | nih.gov |
| Piperidine (B6355638) Ring Conformation | Typically a chair conformation | Minimizes steric strain | researcher.life |
| Substituent Orientation | Can be axial or equatorial, influencing overall shape | Affects molecular conformation | bham.ac.uk |
| Peptide Conjugate Conformation | Can induce β-turns and other secondary structures | Stabilized by intramolecular hydrogen bonds | mdpi.comcore.ac.uk |
Computational Chemistry and Molecular Modeling of 3 4 Piperidinyl Alanine Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.comnih.gov It is instrumental in predicting various molecular properties, including geometries, energies, and reactivity indices. For derivatives of 3-(4-Piperidinyl)alanine, DFT calculations can provide valuable information about the molecule's stability and electronic characteristics. nih.gov
Quantum chemical calculations, including DFT, are employed to determine key parameters that govern molecular behavior. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
In the context of 3-(4-Piperidinyl)alanine and its derivatives, DFT can be used to calculate these electronic properties, offering a theoretical basis for understanding their chemical behavior. For instance, the molecular electrostatic potential (MEP) can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Such calculations are foundational for predicting how the molecule will interact with other chemical species, including biological macromolecules. biointerfaceresearch.com
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for 3-(4-Piperidinyl)alanine Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Helps in predicting sites for intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility. nih.govacs.org MD simulations track the atomic motions of a system over time by solving Newton's equations of motion, providing a detailed picture of the molecule's behavior in different environments, such as in solution. acs.orgnih.gov
The conformational flexibility of peptides and peptide-like molecules is a key determinant of their biological activity. nsf.gov MD simulations can reveal the ensemble of conformations that 3-(4-Piperidinyl)alanine can adopt in an aqueous environment, which is critical for understanding how it might interact with a protein binding site. mdpi.com The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interatomic potentials. acs.org
In Silico Prediction of Reactivity and Interaction Potentials
The data generated from DFT and MD simulations can be used to predict the reactivity and interaction potentials of 3-(4-Piperidinyl)alanine. Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap and MEP, provide a static view of the molecule's potential to engage in chemical reactions. nih.govresearchgate.net
MD simulations, on the other hand, allow for the exploration of dynamic interactions between 3-(4-Piperidinyl)alanine and other molecules, including water, ions, or potential binding partners. researchgate.net By analyzing the trajectories from MD simulations, it is possible to identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, and to calculate the binding free energy between the molecule and a target.
The prediction of interaction potentials is particularly important for understanding how 3-(4-Piperidinyl)alanine might function in a biological context. For example, by simulating the interaction of the molecule with a model protein, researchers can identify the most likely binding modes and the key residues involved in the interaction. This information is invaluable for the rational design of new molecules with specific biological activities.
Structure-Activity Relationship (SAR) and Ligand-Protein Docking Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nii.ac.jp Computational methods, particularly ligand-protein docking, are central to modern SAR investigations. arxiv.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.combiotech-asia.org
For 3-(4-Piperidinyl)alanine, docking studies can be used to screen its potential as a ligand for various protein targets. The process involves placing the 3D structure of 3-(4-Piperidinyl)alanine into the binding site of a protein and evaluating the binding affinity using a scoring function. mdpi.com These studies can help identify potential biological targets for the molecule and provide a structural basis for its observed or predicted activity. nih.gov
The results from docking studies can guide the synthesis of new derivatives of 3-(4-Piperidinyl)alanine with improved binding affinity or selectivity. researchgate.net By systematically modifying the structure of the molecule and re-evaluating its binding through docking, researchers can build a comprehensive SAR model. nii.ac.jp This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery and chemical biology. tesisenred.net
Biochemical and Biophysical Research Applications of 3 4 Piperidinyl Alanine Excluding Clinical Human Data
Design and Synthesis of Peptidomimetics Incorporating 3-(4-Piperidinyl)alanine
The incorporation of 3-(4-Piperidinyl)alanine into peptide sequences is a key strategy in the field of peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability, better bioavailability, and specific receptor affinity. wjarr.com The piperidine (B6355638) moiety of 3-(4-Piperidinyl)alanine introduces a conformationally restricted, basic element that can be used to mimic protein secondary structures like β-turns or to interact with specific pockets on a target protein. wjarr.come-bookshelf.de
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. mdpi.com However, targeting PPIs with small molecules is challenging due to the large, flat, and often featureless interfaces between interacting proteins. wjarr.comnih.gov Peptidomimetics offer a promising alternative by mimicking key "hot spot" residues that are critical for the binding energy of a PPI. mdpi.com
The incorporation of constrained amino acids like 3-(4-Piperidinyl)alanine is a strategy to engineer peptides that can effectively disrupt these interactions. nih.gov While direct examples of 3-(4-Piperidinyl)alanine in published PPI inhibitor scaffolds are specific to the research context, the principle involves using its rigid structure to pre-organize the peptide into a bioactive conformation that complements the target protein surface. For instance, research into inhibitors of Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in pain signaling through its interaction with ion channels, has led to the development of peptidomimetics and small molecules containing piperidinyl structures to disrupt these critical PPIs. nih.gov The design of such molecules often begins with identifying the essential amino acids in a binding domain and then replacing them with non-natural residues to create a stable and effective inhibitor. nih.gov
The unique structural features of 3-(4-Piperidinyl)alanine and its derivatives make them valuable for designing potent and selective enzyme inhibitors. A notable example is the development of inhibitors for urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. nih.gov
In a study aimed at improving the affinity of a cyclic peptide inhibitor of murine uPA called mupain-1, researchers substituted the original P1 arginine residue with various non-natural amino acids. nih.gov One of the most effective variants, mupain-1-16, incorporated L-3-(N-amidino-4-piperidyl)alanine , a derivative of 3-(4-Piperidinyl)alanine. This modification resulted in a significant improvement in binding affinity. nih.govau.dk X-ray crystallography of the inhibitor-enzyme complex revealed that the L-3-(N-amidino-4-piperidyl)alanine residue inserts into the S1 pocket of the protease, forming key polar interactions with Asp189, Ser190, and Gly218, similar to the natural arginine residue it replaces. nih.gov The improved affinity demonstrates how the specific stereochemistry and charge presentation of the piperidine-based side chain can be optimized for superior enzymatic inhibition. nih.gov
| Inhibitor | P1 Residue | Target Enzyme | Inhibitory Affinity (Ki) | Reference(s) |
|---|---|---|---|---|
| mupain-1 | Arginine | Murine uPA (muPA) | ~0.5 µM | nih.gov |
| mupain-1-12 | L-4-guanidino-phenylalanine | Murine uPA (muPA) | 2- to 10-fold improved vs. mupain-1 | nih.gov |
| mupain-1-16 | L-3-(N-amidino-4-piperidyl)alanine | Murine uPA (muPA) | 2- to 10-fold improved vs. mupain-1 | nih.gov |
| mupain-1-16 | L-3-(N-amidino-4-piperidyl)alanine | Human uPA (huPA-H99Y) | ~10-fold improved vs. mupain-1 | au.dk |
This table summarizes the in vitro inhibitory affinities of mupain-1 and its variants against urokinase-type plasminogen activator (uPA).
3-(4-Piperidinyl)alanine and related structures are incorporated into ligands to probe the binding pockets of receptors, particularly G-protein coupled receptors (GPCRs). Biochemical binding assays, such as radioligand competition assays, are used to determine the affinity and selectivity of these synthetic ligands. nih.gov
Research on the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has utilized piperidine-containing compounds to understand the molecular basis of ligand binding and receptor activation. nih.gov In these studies, compounds such as 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1) , which contain a substituted piperidine ring, were investigated as functionally selective agonists. nih.gov Their binding affinities were determined through competition assays against the radioligand [3H]N-methylscopolamine ([3H]NMS). nih.gov These studies help to map the ligand-receptor interactions at the molecular level, revealing how the piperidine moiety can interact with key residues like Asp105 in the transmembrane domain to activate the receptor. nih.gov
| Ligand | Receptor Target | Assay Type | Binding Affinity (pKd) | Reference(s) |
|---|---|---|---|---|
| AC-42 | Wild-type M1 mAChR | [3H]NMS Competition | 6.14 ± 0.12 | nih.gov |
| 77-LH-28-1 | Wild-type M1 mAChR | [3H]NMS Competition | 6.56 ± 0.08 | nih.gov |
| N-desmethylclozapine (NDMC) | Wild-type M1 mAChR | [3H]NMS Competition | 7.41 ± 0.05 | nih.gov |
| Acetylcholine (ACh) | Wild-type M1 mAChR | [3H]NMS Competition | 4.97 ± 0.07 | nih.gov |
This table presents the binding affinities of various piperidine-containing ligands and acetylcholine for the M1 muscarinic acetylcholine receptor, as determined by in vitro biochemical binding assays.
Role of 3-(4-Piperidinyl)alanine as a Probe in Biochemical Pathway Elucidation
Beyond its use as a structural component, 3-(4-Piperidinyl)alanine can serve as a probe to elucidate biochemical pathways. Its formation as a side-product in solid-phase peptide synthesis (SPPS) provides insight into the stability of modified amino acids. During Fmoc-based synthesis of phosphopeptides, the use of piperidine to remove the Fmoc protecting group can lead to a β-elimination reaction on phosphoserine or phosphothreonine residues. rsc.org The resulting dehydroalanine (B155165) intermediate is an electrophile that can be attacked by piperidine, forming 3-(1-piperidinyl)alanine . rsc.org The detection of this adduct serves as a direct probe for this unwanted side reaction, helping chemists to understand the limits of the synthetic pathway and to develop improved strategies, such as using alternative backbone protection, to ensure the integrity of the final phosphopeptide. rsc.org
Development of Chemical Tools for Biological Research
The most direct application of 3-(4-Piperidinyl)alanine as a chemical tool is its use as a non-canonical amino acid building block in peptide synthesis. chemimpex.com The protected form, N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine , is commercially available and widely used by researchers. chemimpex.com It provides a reliable method for introducing the piperidinyl moiety into a peptide sequence using standard Fmoc-SPPS protocols. chemimpex.comfarmaciajournal.com This allows for the systematic modification of peptides to enhance their biological activity or to study structure-activity relationships. Its utility extends to the synthesis of peptide-based therapeutics and neuroactive compounds, where the piperidine ring can impart favorable properties. chemimpex.com The development of enzyme inhibitors and receptor ligands, as discussed previously, are downstream applications that stem from the fundamental utility of this compound as a versatile chemical tool for molecular design. nih.govnih.govchemimpex.com
Advanced Analytical Methodologies for the Characterization and Quantification of 3 4 Piperidinyl Alanine in Research Matrices
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC-MS in research contexts)
Chromatographic techniques are central to the purification and analysis of 3-(4-Piperidinyl)alanine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, offering high resolution and efficiency. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating polar compounds like amino acids from non-polar impurities. In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.
UPLC, which utilizes smaller particle sizes in the stationary phase (typically sub-2µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. This allows for much faster analysis times without sacrificing separation quality, a critical factor in high-throughput research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires derivatization of the non-volatile amino acid to increase its volatility. This process converts the analyte into a form suitable for gas-phase analysis, enabling separation and subsequent identification by mass spectrometry. While powerful, the additional derivatization step can add complexity to sample preparation.
The selection of the chromatographic method depends on the specific research goal, whether it is routine purity assessment, high-resolution separation of related substances, or trace-level quantification.
Table 1: Representative Chromatographic Conditions for Amino Acid Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application Context |
|---|---|---|---|---|
| RP-HPLC | Octadecylsilane (C18) | Water/Acetonitrile with 0.1% TFA | UV (210-220 nm), MS | Purity assessment, quantification |
| UPLC | Sub-2µm C18 or similar | Similar to HPLC, optimized gradients | UV, MS/MS | High-throughput analysis, impurity profiling |
| GC-MS | Chirasil-L-Val or similar | Helium (carrier gas) | Mass Spectrometry (EI) | Enantiomeric purity (after derivatization) |
As 3-(4-Piperidinyl)alanine possesses a chiral center at the α-carbon, separating its enantiomers is crucial for stereospecific research. The development of chiral separation methods is a key area of analytical focus. Direct separation using HPLC with a Chiral Stationary Phase (CSP) is a widely used and effective approach. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and subsequent separation.
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the enantioseparation of various underivatized amino acids. These phases operate on multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, to achieve chiral recognition. Another class of CSPs used for amino acids includes crown ether phases.
An alternative to direct separation is an indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard non-chiral column, such as a C18 RP-HPLC column. This approach, while effective, requires an additional reaction step and a chiral reagent of high enantiomeric purity. Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption.
Table 2: Methodologies for Chiral Separation of Amino Acids
| Method | Chiral Selector / Reagent | Principle |
|---|---|---|
| Chiral HPLC (Direct) | Chiral Stationary Phase (e.g., Teicoplanin-based, Crown Ether) | Differential transient diastereomeric complex formation between enantiomers and the CSP. |
| Derivatization + RP-HPLC (Indirect) | Chiral Derivatizing Agent (e.g., Marfey's reagent) | Formation of diastereomers with distinct physical properties, allowing separation on achiral columns. |
| Chiral GC | Chiral Stationary Phase (e.g., Chirasil-Val) | Differential interaction of volatile enantiomer derivatives with the CSP in the gas phase. |
| Capillary Electrophoresis (CE) | Chiral Selector in Buffer (e.g., Cyclodextrins) | Differential electrophoretic mobility of enantiomers due to interactions with the chiral selector. |
Spectrophotometric and Spectrofluorometric Assays for Research Applications
In research settings where rapid quantification is needed and high specificity is not the primary concern, spectrophotometric and spectrofluorometric assays can be valuable. These methods are typically based on the chemical derivatization of the amino acid to produce a colored or fluorescent product. A classic spectrophotometric method for primary amines is the reaction with ninhydrin, which produces a deep purple color (Ruhemann's purple) that can be quantified by measuring its absorbance around 570 nm.
Mass Spectrometry-Based Quantification and Metabolite Identification (in vitro/non-biological matrices)
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of 3-(4-Piperidinyl)alanine. When coupled with a chromatographic separation technique like LC or GC, it provides unparalleled selectivity and sensitivity. For quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique involves selecting the parent ion of the compound, fragmenting it, and monitoring a specific fragment ion, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach minimizes interference from the matrix, allowing for accurate and precise quantification even at very low concentrations.
In the context of in vitro research, high-resolution mass spectrometry (HRMS) is critical for identifying potential transformation products or metabolites in non-biological matrices. For instance, if 3-(4-Piperidinyl)alanine is subjected to oxidative stress conditions in a chemical assay, HRMS can be used to detect and identify resulting products by providing highly accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds. For example, the formation of a hydroxylated derivative would be identified by a mass shift of +15.9949 Da.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that can be used for the rapid analysis of samples, particularly in the context of peptide synthesis where 3-(4-Piperidinyl)alanine might be incorporated or formed as a side product.
Table 3: Theoretical Mass Spectrometry Data for 3-(4-Piperidinyl)alanine (C₈H₁₆N₂O₂) and Potential Derivatives
| Ion Type / Derivative | Chemical Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | C₈H₁₇N₂O₂⁺ | 173.1285 |
| [M+Na]⁺ (Sodium Adduct) | C₈H₁₆N₂O₂Na⁺ | 195.1104 |
| [M-H₂O+H]⁺ (Water Loss) | C₈H₁₅N₂O⁺ | 155.1179 |
| [M+O-2H+H]⁺ (Oxidized Derivative) | C₈H₁₅N₂O₃⁺ | 187.1077 |
Future Directions and Emerging Research Avenues for 3 4 Piperidinyl Alanine
Integration with Novel Synthetic Technologies
The efficient and versatile incorporation of 3-(4-Piperidinyl)alanine into peptide sequences is crucial for exploring its full potential. While traditional solid-phase peptide synthesis (SPPS) remains a foundational technique, emerging synthetic technologies offer promising avenues for improved efficiency, scalability, and the creation of more complex molecular architectures. researchgate.netd-nb.info
Automated Solid-Phase Peptide Synthesis (SPPS): Recent advancements in automated SPPS, including microwave-assisted techniques, can significantly accelerate the synthesis of peptides containing 3-(4-Piperidinyl)alanine. d-nb.info These methods can reduce reaction times and improve coupling efficiencies, which is particularly beneficial for the incorporation of sterically hindered or unusual amino acids. researchgate.net
Flow Chemistry: Continuous-flow synthesis represents a paradigm shift in peptide production, offering enhanced safety, scalability, and process control. thieme-connect.dersc.org The application of flow chemistry to the synthesis of peptides incorporating 3-(4-Piperidinyl)alanine could enable more efficient and higher-purity production for research and potential commercial applications. This technology is particularly advantageous for managing reaction conditions and minimizing the formation of side products. rsc.org
Biocatalysis: The use of enzymes in the synthesis of chiral amines and amino acid derivatives is a rapidly growing field. mdpi.com Future research could explore the development of specific transaminases or other enzymes for the stereoselective synthesis of 3-(4-Piperidinyl)alanine, offering a greener and more efficient alternative to traditional chemical methods. rsc.org This biocatalytic approach could provide access to enantiomerically pure forms of the amino acid, which are essential for pharmacological studies.
| Synthetic Technology | Potential Advantages for 3-(4-Piperidinyl)alanine Incorporation | Key Research Focus |
| Automated SPPS | Increased speed and efficiency of peptide synthesis. d-nb.info | Optimization of coupling protocols for hindered amino acids. |
| Flow Chemistry | Enhanced safety, scalability, and purity of peptide products. thieme-connect.dersc.org | Development of continuous-flow methods for multi-step synthesis. |
| Biocatalysis | Stereoselective and environmentally friendly synthesis of the amino acid. mdpi.comrsc.org | Discovery and engineering of enzymes with high specificity. |
Expanding its Utility in Chemical Biology and Materials Science
The distinct structural and chemical properties of 3-(4-Piperidinyl)alanine make it an attractive candidate for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.
Chemical Biology Probes: The piperidine (B6355638) moiety of 3-(4-Piperidinyl)alanine can serve as a scaffold for the attachment of fluorescent dyes, affinity tags, or other reporter molecules. Peptides incorporating this modified amino acid could be developed as chemical probes to study biological processes, such as protein-protein interactions or enzyme activity, with high specificity.
Peptide-Based Biomaterials: The conformational constraints imposed by 3-(4-Piperidinyl)alanine can influence the self-assembly of peptides into well-defined nanostructures. nih.govnih.govmanchester.ac.uk This property could be harnessed to create novel biomaterials, such as hydrogels for 3D cell culture and tissue engineering, or nanoparticles for drug delivery. nih.gov The piperidine ring also offers a site for cross-linking, which could be used to tune the mechanical properties of these materials. rsc.orgresearchgate.net
| Application Area | Potential Role of 3-(4-Piperidinyl)alanine | Research Directions |
| Chemical Biology | Scaffold for fluorescent or affinity labels in chemical probes. | Design and synthesis of probes for specific biological targets. |
| Materials Science | Inducing specific secondary structures for peptide self-assembly. nih.govnih.govmanchester.ac.uk | Exploration of self-assembling peptides for hydrogels and nanoparticles. nih.gov |
| Biomaterials | Cross-linking site for tuning material properties. | Development of biocompatible materials with controlled degradation. rsc.orgresearchgate.net |
Advanced Computational Approaches for De Novo Design
Computational modeling and simulation are becoming indispensable tools in the rational design of peptides with desired structures and functions. nih.gov Advanced computational methods are poised to accelerate the exploration of the chemical space accessible with unnatural amino acids like 3-(4-Piperidinyl)alanine.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational preferences of peptides containing 3-(4-Piperidinyl)alanine. nih.govresearchgate.netnih.gov By simulating the behavior of these peptides in different environments, researchers can predict their secondary structures, stability, and interactions with biological targets. This information is invaluable for the rational design of peptidomimetics with improved pharmacological properties. mdpi.com
Peptidomimetic Design: Computational tools can be employed to design peptidomimetics where the piperidine ring of 3-(4-Piperidinyl)alanine serves as a scaffold to mimic the spatial arrangement of key side chains in a native peptide ligand. nih.govmdpi.comnih.gov This approach can lead to the development of small-molecule drugs with enhanced oral bioavailability and metabolic stability compared to their peptide counterparts.
| Computational Approach | Application to 3-(4-Piperidinyl)alanine Peptides | Future Outlook |
| Molecular Dynamics | Predicting conformational preferences and stability. nih.govresearchgate.netnih.gov | Guiding the design of peptides with specific secondary structures. |
| Machine Learning/AI | De novo design of novel peptide sequences with desired properties. u-tokyo.ac.jpsciencedaily.comnih.govnih.govalexcampreis.com | Accelerating the discovery of bioactive peptides. |
| Peptidomimetic Design | Scaffolding for small-molecule mimetics of peptide ligands. nih.govmdpi.comnih.gov | Development of orally bioavailable drugs targeting protein-protein interactions. |
Q & A
Q. What are the optimal synthetic routes for 3-(4-Piperidinyl) alanine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling alanine derivatives with piperidine-containing precursors. A common approach is:
- Step 1 : Protect the amino group of alanine using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions.
- Step 2 : Perform nucleophilic substitution or reductive amination with 4-piperidinyl halides or ketones. For example, coupling Boc-alanine with 4-bromopiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Deprotect the amino group using TFA (for Boc) or piperidine (for Fmoc).
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature : 60–80°C improves reaction kinetics but may require inert atmospheres to avoid decomposition.
- Catalysts : Palladium-based catalysts can facilitate cross-coupling reactions for complex analogs .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidinyl-alanine bond. Key signals: α-proton of alanine (~3.8–4.2 ppm) and piperidinyl CH₂ groups (~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~229.2 g/mol).
- X-ray Crystallography : Resolves stereochemistry for chiral centers, critical for drug-receptor studies .
- HPLC-Purity Analysis : Use C18 columns with 0.1% TFA in water/acetonitrile gradients for purity assessment (>95% required for biological assays) .
Advanced Research Questions
Q. How does this compound interact with opioid or PD-1/PD-L1 receptors in computational models?
Methodology :
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to simulate binding to targets like PD-L1 or μ-opioid receptors. For example:
- Alanine Scanning : Replace key residues (e.g., Lys124 in PD-L1) to quantify binding energy changes (ΔΔG). This identifies hotspots for structure-activity relationship (SAR) studies .
Q. Data Interpretation :
- Binding affinity (ΔG < -7 kcal/mol suggests strong interactions).
- Compare with experimental SPR or ITC data for validation.
Q. What strategies mitigate instability of this compound under physiological pH and temperature?
Key Findings :
- pH Sensitivity : The compound undergoes hydrolysis at extremes (pH < 3 or > 10). Stabilization strategies:
- Oxidative Degradation : Piperidinyl N-oxides form under oxidative conditions. Add antioxidants (e.g., 0.1% ascorbic acid) to solutions.
Q. Experimental Validation :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound enhance metabolic tracing in vivo?
Synthesis :
- Isotope Incorporation : Use ¹³C-labeled alanine (e.g., L-alanine-1-¹³C) during coupling reactions. Ensure isotopic purity (>99%) to avoid MS interference .
Applications : - Metabolic Flux Analysis : Track incorporation into proteins or metabolites via LC-MS.
- Pharmacokinetics : Quantify tissue distribution using ¹⁵N-labeled analogs in rodent models.
Q. What contradictions exist in reported bioactivity data for this compound analogs, and how can they be resolved?
Case Study :
- Discrepancy : Some studies report nM-level IC₅₀ against PD-L1, while others show µM activity.
- Root Cause : Variability in assay conditions (e.g., cell lines, incubation time).
Resolution : - Standardized Protocols : Use PD-1/PD-L1 blockade assays with Jurkat T-cells and hPD-L1 aAPC/CHO-K1 cells.
- Control Compounds : Include atezolizumab or KN035 as benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
